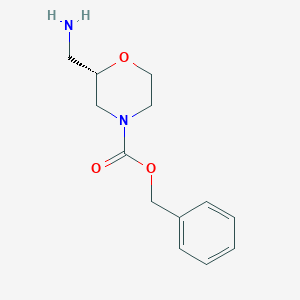

(S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate

Description

Properties

IUPAC Name |

benzyl (2S)-2-(aminomethyl)morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-8-12-9-15(6-7-17-12)13(16)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHGVBVBEFSEEY-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)OCC2=CC=CC=C2)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1C(=O)OCC2=CC=CC=C2)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-(aminomethyl)morpholine and benzyl chloroformate.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under basic conditions, often using a base like triethylamine or sodium carbonate.

Procedure: The (S)-2-(aminomethyl)morpholine is reacted with benzyl chloroformate to form the desired product, (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate. The reaction is typically monitored by thin-layer chromatography (TLC) and the product is purified by column chromatography.

Industrial Production Methods: In an industrial setting, the production of (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for high yield and purity, and the product is often isolated by crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Various nucleophiles (amines, thiols), organic solvents like dichloromethane.

Major Products:

Oxidation: N-oxides of (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate.

Reduction: (S)-2-(aminomethyl)morpholine-4-methanol.

Substitution: Derivatives with different substituents replacing the benzyl group.

Scientific Research Applications

Chemistry

- Building Block in Synthesis : (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate serves as a crucial intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical development and agrochemicals. Its ability to undergo various chemical reactions makes it an essential component in synthetic pathways.

Biology

- Biological Activity : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Research indicates that it may interact with neurotransmitter systems, potentially influencing cognitive and mood-related pathways.

- Mechanism of Action : Its mechanism involves binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of metabolic enzymes critical for disease progression.

Medicine

- Drug Development : The compound is investigated as an intermediate in the synthesis of drugs targeting neurological disorders and infections. Its chiral nature allows for selective interactions with biological targets, enhancing therapeutic efficacy.

- Therapeutic Applications : Ongoing research aims to explore its potential as a therapeutic agent in treating various diseases, including cancer and neurological conditions.

Industry

- Production of Specialty Chemicals : (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate is utilized in producing specialty chemicals and materials with specific properties tailored for industrial applications.

Case Studies and Research Findings

Recent studies have highlighted the anticancer potential of related compounds containing the aminomethyl moiety. For instance:

- Cytotoxic Effects : Derivatives of morpholine compounds have shown cytotoxic effects against various cancer cell lines through mechanisms involving inhibition of receptor tyrosine kinases, which are critical in cancer progression .

- Neuropharmacological Studies : Investigations into the interactions of (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate with neurotransmitter systems suggest its potential role as a modulator in cognitive functions .

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

(S)-2-(aminomethyl)morpholine: A precursor in the synthesis of (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate.

Benzyl morpholine-4-carboxylate: A non-chiral analog with similar structural features but lacking the chiral center.

N-benzylmorpholine: A compound with a benzyl group attached to the nitrogen atom of the morpholine ring.

Uniqueness: (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate is unique due to its chiral center, which imparts specific stereochemical properties. This chirality can influence the compound’s interaction with biological targets, leading to distinct pharmacological and biochemical effects compared to its non-chiral or differently substituted analogs.

Biological Activity

(S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate is a chiral compound that has attracted attention due to its potential biological activities, particularly in pharmacology. This compound features a morpholine ring and is characterized by a benzyl group and an aminomethyl substituent, along with a carboxylate functional group. The specific stereochemistry of this compound plays a crucial role in its interactions with biological targets, influencing its pharmacodynamics and pharmacokinetics.

Chemical Structure and Properties

The chemical structure of (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 219.29 g/mol

- Functional Groups : Morpholine ring, benzyl group, carboxylate

The hydrochloride salt form of this compound enhances its solubility in water, making it suitable for various biological applications.

Research indicates that (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate interacts with neurotransmitter systems, potentially influencing cognitive and mood-related pathways. Its structural features suggest that it may act on specific receptors or enzymes involved in these biological processes. Understanding these interactions is essential for elucidating the compound's therapeutic potential.

Pharmacological Effects

Anticancer Potential

Recent investigations into related compounds have highlighted their potential as anticancer agents. For instance, several derivatives containing the aminomethyl moiety exhibited cytotoxic effects against various cancer cell lines. The mechanism often involves inhibition of receptor tyrosine kinases, which are critical in cancer progression .

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) studies have been instrumental in understanding how structural variations influence biological activity. For (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate, modifications to the morpholine ring or the benzyl group could significantly alter its binding affinity and selectivity towards various biological targets.

Comparison with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylmorpholine | Morpholine ring with methyl substitution | Used as a solvent; potential in organic synthesis |

| N-Benzylmorpholine | Morpholine ring with benzyl group | Potential use as an analgesic |

| Morpholin-4-carboxylic acid | Carboxylic acid on morpholine | Explored for anti-inflammatory properties |

| (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate | Enantiomeric variant | Different pharmacological profile |

The unique stereochemistry of (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate contributes to its distinct biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate:

- Antiviral Studies : Research on aminomethyl-benzamide derivatives has shown significant inhibitory effects against Ebola virus entry, suggesting that similar structural motifs may confer antiviral properties .

- Anticancer Research : Compounds designed with the aminomethyl fragment demonstrated potent inhibitory activity against receptor tyrosine kinases associated with various cancers. For instance, certain derivatives achieved over 90% inhibition at low concentrations against specific cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.